molecular formula C8H10IN3 B1672009 Iobenguane CAS No. 80663-95-2

Iobenguane

Cat. No. B1672009
CAS RN: 80663-95-2
M. Wt: 275.09 g/mol
InChI Key: PDWUPXJEEYOOTR-UHFFFAOYSA-N
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Description

Iobenguane is a radiopharmaceutical agent used for the diagnosis of primary and metastatic pheochromocytoma or neuroblastoma . It is a synthetic guanethidine derivative that locates phaeochromocytomas and neuroblastomas . The radioisotope used can either be iodine-123 for imaging or iodine-131 for destruction of tissues that metabolize noradrenaline .


Synthesis Analysis

The detection limits were 50 – 250 μg/mL for MIBG, 0.78 – 58.5 μg/mL for NaI, and 300 – 2250 kBq for [131I]-MIBG .


Molecular Structure Analysis

The molecular formula of Iobenguane is C8H10IN3 . It is an aralkylguanidine analog of the adrenergic neurotransmitter norepinephrine (noradrenaline), typically used as a radiopharmaceutical .


Chemical Reactions Analysis

Iobenguane is absorbed by and accumulated in granules of adrenal medullary chromaffin cells, as well as in pre-synaptic adrenergic neuron granules . The process in which this occurs is closely related to the mechanism employed by norepinephrine and its transporter in vivo .


Physical And Chemical Properties Analysis

Iobenguane has a molecular weight of 275.0896 and a mono-isotopic mass of 274.991940755 . It has a density of 1.9±0.1 g/cm3, a boiling point of 382.1±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .

Scientific Research Applications

Radiopharmaceutical Applications

Iobenguane, known as meta-iodobenzylguanidine (MIBG), is primarily recognized for its applications in nuclear medicine. Labeled with radioactive isotopes like Iodine-131, it serves as a diagnostic and therapeutic agent in various neuroectodermal tumors, including neuroblastoma, pheochromocytoma, and other tumors derived from neural crest cells. These tumors are characterized by their ability to incorporate amine precursors and subsequently undergo decarboxylation. The properties of Iobenguane allow it to target these specific tumor cells effectively (Giammarile et al., 2008).

Imaging and Diagnostics

Iobenguane is significant in enhancing CT scan imaging. Its electronic structure and vibrational properties have been studied, particularly its high absorbency and sharp peak in specific wavelength ranges. This makes it a valuable tool in nuclear medicine for diagnostic imaging, especially in neuroendocrine antineoplastic treatments. Its effectiveness in improving the properties of CT scan images, like contrast and clarity, has been demonstrated through various image processing techniques (Kadhim et al., 2021).

Cardiac Sympathetic Imaging

Iobenguane is also used in cardiac sympathetic imaging, particularly for evaluating cardiac sympathetic neuronal activity. Its role in cardiac imaging includes standardization recommendations for patient information, radiopharmaceutical administration, image acquisition, and data analysis. This standardization is essential for integrating Iobenguane into current nuclear cardiology practices (Flotats et al., 2010).

Evolution in Clinical Applications

Originally developed for imaging the adrenal medulla and its diseases, Iobenguane's use has expanded significantly over the past decades. Its high uptake and retention in neuroendocrine tumors have led to its utilization in both diagnostic imaging and therapeutic applications. Besides oncology, recent interest has expanded to in vivo assessment of cardiac sympathetic neuronal activity (Rufini & Shulkin, 2008).

Clinical Trials and Safety Assessments

Several clinical trials have been conducted to assess the safety and efficacy of Iobenguane. These studies provide important insights into its organ distribution, radiation dosimetry, and clinical safety. For example, a phase-1 clinical trial with high-specific-activity 123I-Iobenguane showed promising results in terms of its clinical safety and imaging efficacy (Chin et al., 2014).

Extended Stability and Storage

Research has also been conducted on the stability and storage conditions of Iobenguane. Studies have shown that it remains stable over extended periods under specific storage conditions, which is crucial for its clinical and diagnostic use (Hinkle et al., 2008).

Future Directions

Iodine-131 Iobenguane (I-131 MIBG) is a radiopharmaceutical agent that has gained significant attention in nuclear medicine due to diagnosing and treating neuroendocrine tumours . These tumours, originating from the neural and endocrine systems, can cause various symptoms and complications . Therefore, early diagnosis and targeted treatment are essential for successfully managing these malignancies .

properties

IUPAC Name

2-[(3-iodophenyl)methyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWUPXJEEYOOTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048438
Record name Iobenguane
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Molecular Weight

275.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

100°C
Record name Iobenguane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06704
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Solubility

Soluble
Record name Iobenguane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06704
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Mechanism of Action

Structure of iobenguane is similar to noradrenaline so it can be taken up by adrenergic tissue in the adrenal medulla, liver, heart, and spleen. Once taken up by noradrenaline transporters in the adrenergic nerve terminals, it is stored in the presynaptic storage vesicles. The radioactive iodine component is responsible for its imaging properties.
Record name Iobenguane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06704
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Iobenguane

CAS RN

80663-95-2
Record name meta-Iodobenzylguanidine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Iobenguane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iobenguane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06704
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Iobenguane
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Record name IOBENGUANE
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Melting Point

0°C
Record name Iobenguane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06704
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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